1-(1-Bromoethyl)-2,4-dichlorobenzene
Overview
Description
“1-(1-Bromoethyl)benzene” is a chemical compound used in various chemical reactions . It has been employed in controlled radical polymerization of styrene, in asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine, and as an initiator in the synthesis of bromine terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization .
Molecular Structure Analysis
The molecular formula for “1-(1-Bromoethyl)benzene” is C8H9Br . The InChI key is CRRUGYDDEMGVDY-UHFFFAOYSA-N .
Chemical Reactions Analysis
“1-(1-Bromoethyl)benzene” has been used in controlled radical polymerization of styrene . It’s also used in asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine .
Physical And Chemical Properties Analysis
“1-(1-Bromoethyl)benzene” is a liquid at room temperature . It has a refractive index of 1.56 (lit.) , a boiling point of 94 °C/16 mmHg (lit.) , and a density of 1.356 g/mL at 25 °C (lit.) .
Scientific Research Applications
Controlled Radical Polymerization of Styrene
- Application Summary : (1-Bromoethyl)benzene has been used in controlled radical polymerization of styrene .
- Methods and Procedures : The exact methods and procedures may vary, but generally, this involves using (1-Bromoethyl)benzene as an initiator in the polymerization process .
- Results and Outcomes : The result is the formation of polystyrene .
Asymmetric Esterification of Benzoic Acid
- Application Summary : (1-Bromoethyl)benzene has been used in asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine .
- Methods and Procedures : The exact methods and procedures may vary, but generally, this involves using (1-Bromoethyl)benzene as a reagent in the esterification process .
- Results and Outcomes : The result is the formation of an ester .
Synthesis of Bromine Terminated Polyp-methoxystyrene and Polystyrene
- Application Summary : (1-Bromoethyl)benzene has been used as an initiator in the synthesis of bromine terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization .
- Methods and Procedures : The exact methods and procedures may vary, but generally, this involves using (1-Bromoethyl)benzene as an initiator in the polymerization process .
- Results and Outcomes : The result is the formation of bromine terminated polyp-methoxystyrene and polystyrene .
Safety And Hazards
properties
IUPAC Name |
1-(1-bromoethyl)-2,4-dichlorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrCl2/c1-5(9)7-3-2-6(10)4-8(7)11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQINLRLOBXZTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrCl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655509 | |
Record name | 1-(1-Bromoethyl)-2,4-dichlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50655509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Bromoethyl)-2,4-dichlorobenzene | |
CAS RN |
20444-01-3 | |
Record name | 1-(1-Bromoethyl)-2,4-dichlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50655509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1-bromoethyl)-2,4-dichlorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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